4-Methylmorpholin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylmorpholin-2-ol is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic odor and is soluble in organic solvents, water, and ethanol . It is used in various industrial applications, including as a solvent for dyes, resins, waxes, and pharmaceuticals .
Preparation Methods
4-Methylmorpholin-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and formic acid. The process includes the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the solution. The product is then distilled to obtain pure this compound .
Chemical Reactions Analysis
4-Methylmorpholin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base catalyst in the synthesis of thiobenzamides via the Willgerodt-Kindler reaction . Additionally, it can be used as a reactant to synthesize quaternary ammonium complexes applicable as complexing agents in redox flow batteries . Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methylmorpholin-2-ol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a catalyst in various organic reactions . In biology, it is utilized in the synthesis of biopolymers for cosmetic, pharmaceutical, and nutraceutical applications . In the medical field, it serves as a precursor to N-methylmorpholine N-oxide, which is used in the preparation of morpholinium cation-based ionic liquids . Industrially, it is employed as a crosslinker in the preparation of polyurethane foams, elastomers, and adhesives .
Mechanism of Action
The mechanism of action of 4-Methylmorpholin-2-ol involves its role as a catalyst in various chemical reactions. It facilitates the formation of urethane by acting as an amine catalyst, which significantly alters the reaction mechanism compared to the catalyst-free case . The compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the efficiency and selectivity of the reactions.
Comparison with Similar Compounds
4-Methylmorpholin-2-ol can be compared with other similar compounds such as morpholine, N-methylmorpholine, and metolachlor morpholinone . While morpholine and N-methylmorpholine are also used as solvents and catalysts, this compound is unique due to its specific applications in the synthesis of biopolymers and polyurethane foams . Metolachlor morpholinone, on the other hand, is a metabolite of metolachlor and is used in different industrial applications .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-methylmorpholin-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-3-8-5(7)4-6/h5,7H,2-4H2,1H3 |
InChI Key |
MTGVGNZITVPYNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.